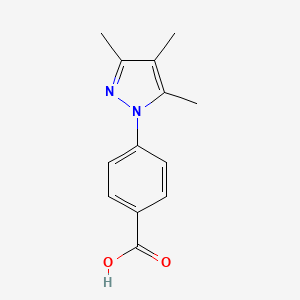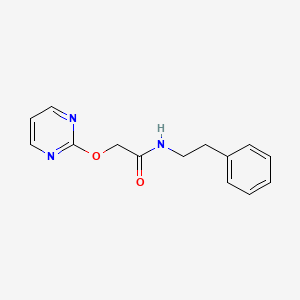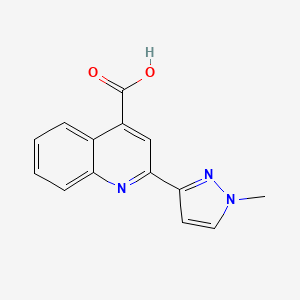
4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C12H12N2O2 . It is also known as "4-(3,5-DiMethyl-1H-pyrazol-4-yl)-benzoic acid" . This compound is used for scientific research and is not intended for other uses .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a pyrazole ring via a carboxylic acid group . The pyrazole ring is substituted with three methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 126 °C, a predicted boiling point of 420.8±45.0 °C, and a predicted density of 1.262±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 4.11±0.10 .Mechanism of Action
The mechanism of action of 4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid is not fully understood, but it is believed to act through various pathways in the body. Studies have shown that the compound can inhibit the activity of certain enzymes and receptors, which can lead to a range of physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In drug development, the compound has shown potential as an anti-inflammatory agent, as well as a treatment for cancer and other diseases. In materials science, it has been used to create new materials with unique properties, such as high thermal stability and conductivity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid in lab experiments is its versatility. The compound can be used in a range of applications, from drug development to materials science, making it a valuable tool for researchers. However, there are also limitations to its use, including the need for specialized equipment and expertise in handling and synthesizing the compound.
Future Directions
There are numerous future directions for research involving 4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid. One area of focus is in drug development, where the compound has shown potential as a treatment for various diseases. Additionally, there is ongoing research into the use of the compound in materials science, where it has the potential to create new materials with unique properties. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
In conclusion, this compound is a versatile compound with potential applications in drug development, materials science, and other fields. Its unique chemical structure and properties make it an attractive candidate for research, and ongoing studies are needed to fully understand its potential.
Synthesis Methods
The synthesis of 4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid can be achieved through a multi-step process involving the reaction of 3,4,5-trimethyl-1H-pyrazole with benzoic acid. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product.
Scientific Research Applications
The potential applications of 4-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid in scientific research are numerous. One of the primary areas of focus is in drug development, where the compound has shown promising results as a potential therapeutic agent for various diseases. Additionally, it has been used in the synthesis of new materials with unique properties, such as high thermal stability and conductivity.
Properties
IUPAC Name |
4-(3,4,5-trimethylpyrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-9(2)14-15(10(8)3)12-6-4-11(5-7-12)13(16)17/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBADHEIPBRJUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2458425.png)
![1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2458427.png)



![N-benzyl-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2458432.png)
![3-(3,5-Dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2458434.png)
![2-(3-hydroxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2458435.png)

![7-[(4-Fluorophenyl)methyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2458437.png)
![2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2458440.png)


![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2458446.png)
